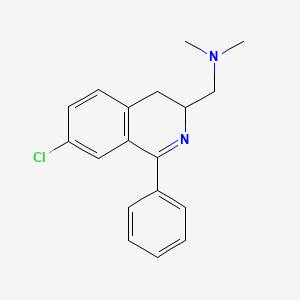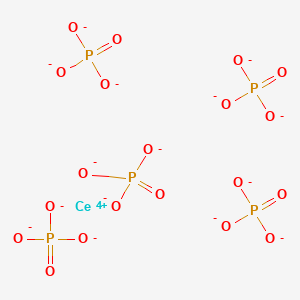
Cerium pentaphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium pentaphosphate, with the chemical formula CeP5O14, is a compound that belongs to the family of rare earth phosphates. It is known for its unique crystal structure and properties, which make it a subject of interest in various scientific fields. The compound is characterized by its monoclinic crystal system and is composed of discrete anionic ribbons linked by cerium cations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium pentaphosphate can be synthesized through various methods, including hydrothermal synthesis and solid-state reactions. One common method involves the reaction of cerium nitrate with sodium phosphate under hydrothermal conditions. This method allows for control over the morphology and chemical composition of the resulting nanorods .
Industrial Production Methods: In industrial settings, this compound is typically produced through high-temperature solid-state reactions. This involves mixing cerium oxide with phosphoric acid and heating the mixture to high temperatures to form the desired compound. The process parameters, such as temperature and reaction time, are carefully controlled to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cerium pentaphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique redox properties of cerium, which can exist in multiple oxidation states (Ce^3+ and Ce^4+).
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of cerium dioxide, while reduction reactions can produce cerium(III) compounds .
Applications De Recherche Scientifique
Cerium pentaphosphate has a wide range of applications in scientific research due to its unique properties. Some of the key applications include:
Mécanisme D'action
The mechanism of action of cerium pentaphosphate is primarily based on its ability to undergo redox reactions. The compound can act as an electron sponge, shuffling ions through its matrix and facilitating various chemical processes. In biological systems, this compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage .
Comparaison Avec Des Composés Similaires
Cerium pentaphosphate can be compared with other similar compounds, such as cerium(III) phosphate and cerium(IV) phosphate. These compounds share some common properties but also have distinct differences:
Cerium(III) Phosphate (CePO4): Known for its use in sunscreens and its ability to provide UV protection.
Cerium(IV) Phosphate: Exhibits higher oxidation states and is used in various industrial applications.
The uniqueness of this compound lies in its specific crystal structure and redox properties, which make it suitable for a wide range of applications in different fields.
Propriétés
Formule moléculaire |
CeO20P5-11 |
|---|---|
Poids moléculaire |
614.97 g/mol |
Nom IUPAC |
cerium(4+);pentaphosphate |
InChI |
InChI=1S/Ce.5H3O4P/c;5*1-5(2,3)4/h;5*(H3,1,2,3,4)/q+4;;;;;/p-15 |
Clé InChI |
WPYFMANCUUIBPL-UHFFFAOYSA-A |
SMILES canonique |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ce+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


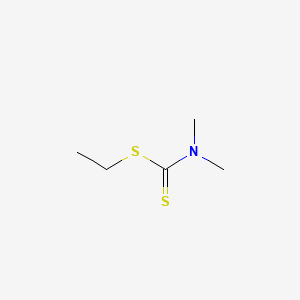
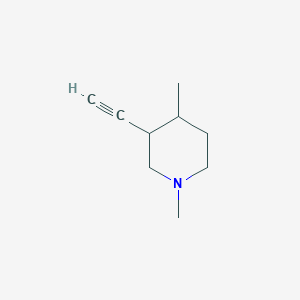

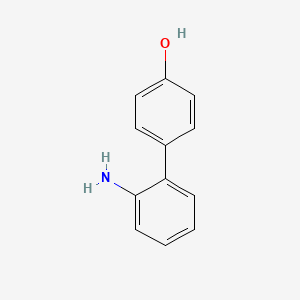
![N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide](/img/structure/B13805745.png)
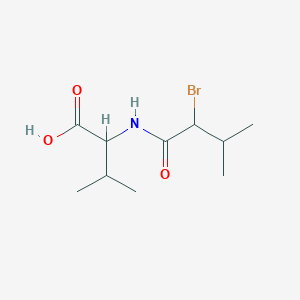
![(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13805754.png)



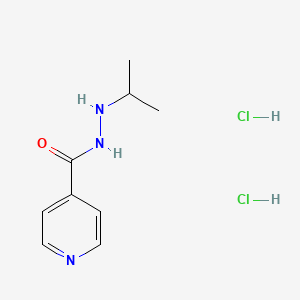
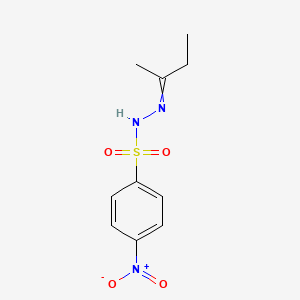
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)
